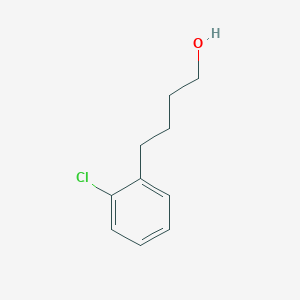
2-Chloro-benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-benzenebutanol is an organic compound that features a benzene ring substituted with a chlorine atom and a butanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-benzenebutanol typically involves the chlorination of benzenebutanol. One common method is the electrophilic aromatic substitution reaction, where benzenebutanol is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a nucleophile.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
2-Chloro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-benzenebutanol involves its interaction with cellular components. As a detergent, it disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can induce cell toxicity by causing cell retraction and cessation of normal cellular activities .
Comparison with Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom on the benzene ring.
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Benzyl Chloride: Another chlorinated benzene derivative used in organic synthesis
Uniqueness: 2-Chloro-benzenebutanol is unique due to its combination of a chlorinated benzene ring and a butanol group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(2-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 |
InChI Key |
GFHDQUWZAMEBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


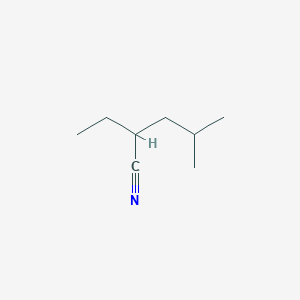

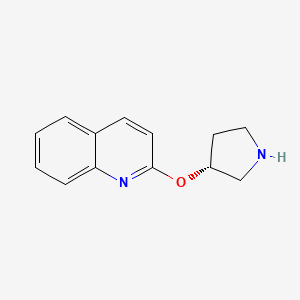
![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)

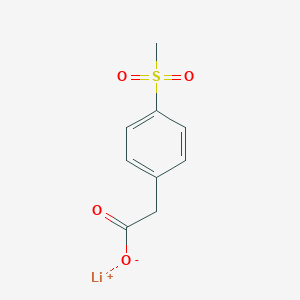


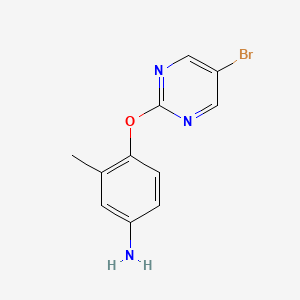
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
